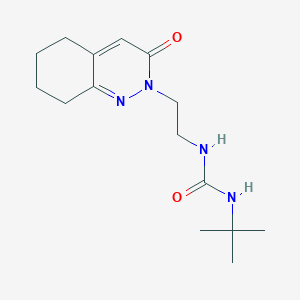![molecular formula C27H29NO3 B2756606 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1396883-94-5](/img/structure/B2756606.png)
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a biphenyl moiety, a pyran ring, and a carboxamide group . Biphenyl is an organic compound that forms colorless crystals and is used as a starting material for the production of a host of other organic compounds . Pyran is a six-membered heterocyclic, organic compound with oxygen as one of the elements. Carboxamide refers to a functional group consisting of a carbonyl group (C=O) linked to an amine group (NH2).
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a bicyclic system. The biphenyl system can exist in various conformations due to the rotation around the single bond connecting the two phenyl rings .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the carboxamide group might participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a carboxamide group might increase its polarity and influence its solubility .Aplicaciones Científicas De Investigación
- It has been synthesized through a combination of ipso-nucleophilic aromatic substitution, aza-Diels–Alder, and Suzuki cross-coupling reactions, starting from 5-cyano-1,2,4-triazines .
- α-(N-biphenyl)-substituted 2,2′-bipyridines have shown promise as drug candidates. For example:
- These compounds have been explored as ligands for transition metal complexes, exhibiting photoluminescent behavior .
- Their derivatives have been used in electroluminescent devices and OLED systems .
- Specific derivatives of this compound (e.g., 3a and 3h) have demonstrated promising abilities in detecting nitroexplosives .
- Fluorophores 3l and 3b exhibit unexpected Aggregation-Induced Emission Enhancement (AIEE) activity .
- The Lippert–Mataga equation and Hammett constants have been used to study their fluorosolvatochromic properties .
Drug Development and Therapeutics:
Photoluminescent Behavior and Ligands for Transition Metal Complexes:
Nitroexplosive Detection:
Fluorosolvatochromic Properties and AIEE Activity:
Antioxidant Potential:
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO3/c1-26(30,23-14-12-22(13-15-23)21-8-4-2-5-9-21)20-28-25(29)27(16-18-31-19-17-27)24-10-6-3-7-11-24/h2-15,30H,16-20H2,1H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWWGKSZHFJYGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1(CCOCC1)C2=CC=CC=C2)(C3=CC=C(C=C3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


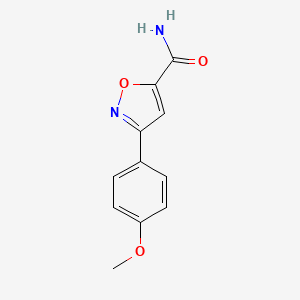
![N-(2-methoxyphenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2756525.png)
![1-[(4-chloro-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B2756526.png)

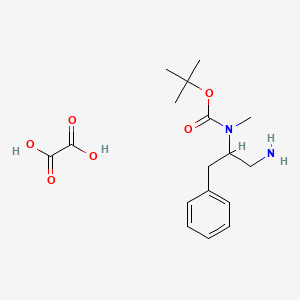
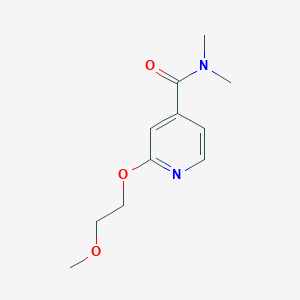
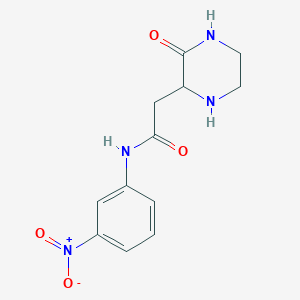

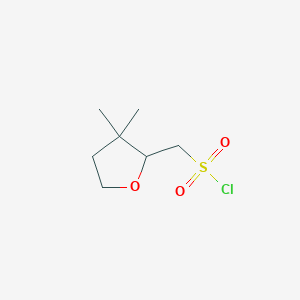

![4,4-Difluoro-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B2756543.png)

